Product packaging for Dibromosulphthalein(Cat. No.:CAS No. 17199-35-8)

Dibromosulphthalein

Cat. No.: B095079
CAS No.: 17199-35-8
M. Wt: 636.2 g/mol
InChI Key: AANIYWVYGNJWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibromosulphthalein (DBSP) is an organic compound utilized in scientific research as a probe for studying hepatobiliary transport systems and liver function. It is structurally related to sulfobromophthalein (BSP), a well-known dye previously used in clinical liver function tests to determine the rate of removal of the dye from the bloodstream . Research indicates that following administration, this compound is taken up from the plasma into the hepatocyte, a process that can involve hepatic transporter proteins . Unlike its tetrabromo analogue BSP, studies in humans with biliary drainage have identified the formation of a single, polar metabolite of this compound in the bile, which can represent up to 25% of the total excreted dye . This metabolite has been characterized as a glutathione conjugate, indicating a metabolic pathway involving conjugation with the body's master antioxidant . The presence of this metabolite complicates the use of DBSP in kinetic studies and negates the previous assumption that the dye is excreted unchanged in all species . The compound's properties make it a valuable, though complex, tool for investigating the mechanisms of hepatic uptake, conjugation, and biliary excretion in experimental models. Researchers employ this compound to explore liver physiology, cholestatic conditions, and the function of specific transport proteins . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12Br2O10S2 B095079 Dibromosulphthalein CAS No. 17199-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[4,7-dibromo-3-oxo-1-(4-sulfooxyphenyl)-2-benzofuran-1-yl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O10S2/c21-15-9-10-16(22)18-17(15)19(23)30-20(18,11-1-5-13(6-2-11)31-33(24,25)26)12-3-7-14(8-4-12)32-34(27,28)29/h1-10H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANIYWVYGNJWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(C3=C(C=CC(=C3C(=O)O2)Br)Br)C4=CC=C(C=C4)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169197
Record name Dibromosulphthalein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17199-35-8
Record name Dibromosulphthalein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromosulphthalein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Hepatic Transport and Disposition of Dibromosulphthalein

Sinusoidal Uptake Kinetics and Pathways

The initial and rate-limiting step in the hepatic clearance of Dibromosulphthalein is its transfer from the blood across the sinusoidal membrane into the hepatocytes. This process is not one of simple diffusion but rather a sophisticated, protein-facilitated mechanism.

The uptake of organic anions like this compound into hepatocytes is an active process mediated by specific transport proteins embedded in the sinusoidal membrane. While direct studies pinpointing the exact transporters for DBSP are limited, the transport of the closely related compound, bromosulfophthalein (BSP), is known to be facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3. mdpi.com These transporters are crucial for the hepatic uptake of a wide array of endogenous and xenobiotic compounds. mdpi.com It is highly probable that DBSP utilizes these or similar carrier systems for its entry into hepatocytes. The process is characterized by the typical features of carrier-mediated transport: specificity, saturability, and potential for competitive inhibition.

In the bloodstream, this compound is extensively bound to plasma proteins, primarily albumin. This binding has a significant impact on its hepatic uptake. While it was once thought that only the unbound fraction of a substance is available for uptake, it is now understood that the albumin-DBSP complex itself may interact with the sinusoidal membrane, facilitating the dissociation of DBSP and its subsequent transport into the hepatocyte. This "albumin-mediated" uptake enhancement suggests a more dynamic process than simple passive diffusion of the free compound. The presence of albumin can, therefore, significantly influence the efficiency of DBSP clearance from the blood.

The carrier-mediated uptake of this compound is expected to follow Michaelis-Menten kinetics, a model that describes the relationship between the rate of a reaction and the concentration of a substrate. This relationship is defined by two key parameters: the maximum transport velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at which the transport rate is half of Vmax.

Interactive Data Table: Conceptual Michaelis-Menten Parameters for this compound Hepatic Uptake

ParameterDescriptionImplication for this compound Transport
Vmax Maximum rate of transportRepresents the total capacity of the transport system for DBSP at saturating concentrations. A higher Vmax would indicate a greater ability of the liver to clear DBSP from the blood.
Km Michaelis constantReflects the affinity of the transport proteins for DBSP. A lower Km value would suggest a high affinity, meaning the transport system can operate efficiently even at low DBSP concentrations in the blood.

Intracellular Binding and Distribution within Hepatocytes

Once inside the hepatocyte, this compound does not remain free in the cytosol. Instead, it rapidly binds to a suite of intracellular proteins, which play a critical role in its sequestration, transport, and prevention of reflux back into the bloodstream.

The binding of this compound to cytosolic proteins like ligandin effectively creates an intracellular storage reservoir. This sequestration prevents the saturation of transport systems at the canalicular membrane (for excretion into bile) and minimizes the efflux of DBSP back into the sinusoidal blood. The total intracellular concentration of DBSP is, therefore, a function of the rate of uptake from the blood, the binding affinity and capacity of cytosolic proteins, and the rate of its eventual excretion.

Several factors can influence the intracellular levels of this compound. For instance, the expression levels of binding proteins like ligandin can be altered by various stimuli. An increase in the concentration of these binding proteins would enhance the liver's capacity to store DBSP. Conversely, competitive inhibition by other organic anions that also bind to these proteins could lead to an increase in the free intracellular concentration of DBSP, potentially affecting its subsequent metabolic and excretory pathways. The accumulation of intracellular lipids can also impact hepatocyte function and may influence the handling of xenobiotics. nih.govd-nb.info

Interactive Data Table: Key Proteins in the Hepatic Transport and Binding of this compound

ProteinLocationFunctionSignificance for this compound
Albumin BloodstreamExtracellular transportFacilitates transport to the liver surface and influences uptake efficiency.
Organic Anion Transporting Polypeptides (e.g., OATP1B1, OATP1B3) Sinusoidal MembraneCarrier-mediated uptakeMediate the entry of DBSP from the blood into the hepatocyte.
Y Protein (Ligandin/Glutathione (B108866) S-Transferase) Hepatocyte CytosolIntracellular binding and storageSequesters DBSP, preventing reflux and facilitating its net uptake. nih.gov
Z Protein Hepatocyte CytosolIntracellular bindingContributes to the intracellular binding of DBSP, though its role may be less prominent than that of ligandin. nih.gov

Biliary Excretion Pathways

The biliary excretion of this compound (DBSP), an organic anion, is a critical step in its hepatic disposition. This process involves the transport of the compound from the hepatocytes into the bile canaliculi, a process mediated by specific transport proteins located on the apical membrane of the hepatocytes.

The primary transporter responsible for the canalicular efflux of this compound is the Multidrug Resistance-Associated Protein 2 (Mrp2), also known as ABCC2. solvobiotech.comnih.gov Mrp2 is an ATP-binding cassette (ABC) transporter that actively pumps a wide variety of organic anions, including conjugated bilirubin (B190676) and drug conjugates, into the bile. solvobiotech.comscbt.com

Studies have demonstrated that DBSP is a substrate for Mrp2. Research involving microsomal enzyme inducers, such as phenobarbital (B1680315) (PB) and pregnenolone-16α-carbonitrile (PCN), has shown that these agents increase the expression and function of rat Mrp2. nih.gov This induction of Mrp2 protein is directly linked to an increased biliary excretion of DBSP. nih.gov In contrast, in Mrp2-deficient rats, the biliary excretion of DBSP is significantly impaired, further confirming the crucial role of this transporter. nih.gov

The interaction between DBSP and Mrp2 is a key determinant of its hepatic clearance. The efficiency of this transport mechanism can be influenced by various factors, including the expression levels of the Mrp2 protein and the presence of other competing substrates or inhibitors. scbt.com

Table 1: Experimental Evidence for this compound as an Mrp2 Substrate

Experimental ModelInterventionFindingImplication
RatsAdministration of phenobarbital (PB) and pregnenolone-16α-carbonitrile (PCN)Enhanced plasma disappearance and biliary excretion of DBSP. nih.govInduction of Mrp2 protein increases the biliary elimination of DBSP. nih.gov
Mrp2-null Eisai hyperbilirubinemic (EHBR) ratsAdministration of PCNPCN did not increase biliary excretion of DBSP. nih.govDemonstrates the essential role of Mrp2 in the biliary excretion of DBSP. nih.gov

The biliary elimination of this compound is a regulated process influenced by several factors, including bile salt concentration and the activity of other hepatic transporters.

The biliary transport maximum of DBSP is highly correlated with bile flow. nih.gov Uncharged, non-bile salt choleretics have also been shown to stimulate the biliary excretion of DBSP. nih.gov This suggests that factors modulating bile flow can directly impact the efficiency of DBSP elimination.

Table 2: Factors Regulating the Biliary Elimination of this compound

Regulating FactorEffect on DBSP Biliary EliminationMechanism of Action
Low-dose bile saltsStimulation nih.govIncreased bile flow and maximal biliary excretion rate. nih.gov
High-dose bile saltsInhibition of hepatic uptake nih.govCompetitive inhibition of uptake transporters. nih.gov
Microsomal enzyme inducers (e.g., phenobarbital)Enhancement nih.govIncreased expression and function of the Mrp2 transporter. nih.gov
Impaired Mrp2 functionReduction nih.govDecreased canalicular efflux of DBSP into the bile. nih.gov

Interactions of Dibromosulphthalein with Endogenous and Exogenous Compounds

Competitive Interactions with Bile Acids and Sulfated Conjugates

Dibromosulphthalein (DBSP), an organic anion, exhibits significant interactions with endogenous compounds, particularly bile acids and their sulfated conjugates. These interactions primarily manifest as competition for transport mechanisms within the liver, affecting their biliary excretion.

Reciprocal Inhibition of Biliary Excretion with Bile Acid Sulfates

The interaction between DBSP and bile acids is complex and dose-dependent. nih.gov High doses of bile salts have been shown to inhibit the hepatic uptake of DBSP. nih.gov Conversely, lower doses of bile salts can stimulate bile flow, which in turn increases the maximal biliary excretion of DBSP. nih.gov This suggests a reciprocal relationship where the presence of one compound can influence the transport and elimination of the other. The hepatic uptake of DBSP is also known to be inhibited by bile salts, indicating a competitive interaction at the sinusoidal membrane of hepatocytes. rug.nl

Bile acids undergo sulfation, a process that increases their water solubility and facilitates their elimination. researchgate.net This sulfation is a key detoxification pathway. researchgate.net The resulting bile acid sulfates are then transported into the bile. The interaction between DBSP and these sulfated bile acid conjugates involves competition for these biliary excretion pathways.

Interactions with Organic Anions and Xenobiotics

DBSP, as an organic anion, interacts with a variety of other organic anions and xenobiotics, primarily through competitive inhibition of shared transport pathways in the liver. These interactions can significantly alter the pharmacokinetics and disposition of concurrently administered substances.

Competitive Transport Inhibition with Other Organic Anions (e.g., Indocyanine Green, Harmol (B1672944) Sulfate)

Studies have demonstrated that DBSP competitively inhibits the transport of other organic anions. For instance, the presence of Indocyanine Green (ICG) at equimolar amounts leads to a 50% reduction in the hepatic clearance and distribution volume of DBSP. researchgate.net This is attributed to the inhibition of carrier-mediated transport across both the sinusoidal and canalicular membranes of hepatocytes, as well as displacement from intracellular binding sites. researchgate.net

A similar competitive interaction occurs with harmol sulfate (B86663). researchgate.netnih.gov The co-administration of DBSP with harmol, which is metabolized to harmol sulfate and harmol glucuronide, results in a significant alteration of their excretion patterns. nih.gov DBSP decreases the transport of harmol sulfate from the liver back into the plasma, leading to a decrease in its urinary excretion and a doubling of its biliary clearance. nih.gov This provides strong evidence for a competitive interaction at the sinusoidal level for transport out of the hepatocyte. researchgate.netnih.gov Efflux experiments have confirmed that DBSP slows the transport of harmol sulfate from the liver into the perfusate. nih.gov

Impact on Hepatic Disposition of Drugs (e.g., Fexofenadine)

The interaction of DBSP with the non-sedating antihistamine fexofenadine (B15129) provides a clear example of its impact on drug disposition. researchgate.netnih.gov Fexofenadine is a substrate for various transporters, including organic anion-transporting polypeptides (Oatps). researchgate.net In studies using isolated perfused rat livers, DBSP was found to significantly increase the area under the curve (AUC) of fexofenadine by 95%. nih.gov This effect is due to DBSP inhibiting the uptake of fexofenadine across the sinusoidal membrane of the hepatocyte, thereby reducing its concentration within the liver. researchgate.netnih.gov This blockage of entry into the hepatocyte ultimately hinders the biliary excretion of fexofenadine. researchgate.net

Table 1: Effect of this compound (DBSP) on Fexofenadine Pharmacokinetics in Isolated Perfused Rat Liver nih.gov

TreatmentFexofenadine AUC (ng x h/ml)Change from Control
Control12,800 ± 200-
DBSP (136 µg/ml)25,000 ± 2600↑ 95%

Data presented as mean ± standard deviation.

Effects on Drug Metabolism and Conjugation Pathways

The interaction of DBSP with transport proteins can indirectly affect drug metabolism and conjugation pathways. The liver is the primary site for drug metabolism, which typically involves Phase I (functionalization) and Phase II (conjugation) reactions to make drugs more water-soluble for excretion. msdmanuals.comnih.gov Conjugation reactions, such as glucuronidation and sulfation, are crucial for the elimination of many xenobiotics. nih.gov

Interactions with Multidrug Resistance-Associated Proteins (MRPs)

Multidrug resistance-associated proteins (MRPs) are a family of ATP-binding cassette (ABC) transporters that play a crucial role in the efflux of a wide range of compounds, including conjugated and unconjugated organic anions, from cells. nih.govebi.ac.uk Several MRPs are expressed in the liver and are involved in the transport of endogenous and exogenous substances into the bile and blood. nih.gov

This compound is a known substrate for at least one of these transporters, MRP2 (also known as cMOAT or ABCC2). researchgate.net MRP2 is located on the canalicular (apical) membrane of hepatocytes and is responsible for the secretion of numerous organic anions, including bilirubin (B190676) glucuronides and sulfated bile acids, into the bile. cambridge.org The interaction of DBSP with MRP2 is a key mechanism for its biliary excretion.

Given that MRPs transport a broad spectrum of substrates, there is a high potential for competitive interactions. nih.govresearchgate.net The transport of DBSP via MRP2 can be inhibited by other MRP2 substrates. Conversely, DBSP can inhibit the transport of other compounds that rely on this efflux pump. This is exemplified by the interaction with fexofenadine, where DBSP's inhibition of uptake transporters ultimately affects its availability for excretion by transporters like MRP2. researchgate.net The transport activity of MRPs can be modulated by various organic anions, with some acting as inhibitors and others as stimulators, indicating a complex interaction profile. nih.gov

Specific Interactions with Metal Ions (e.g., U(VI))

While direct and specific research detailing the interaction between this compound and the uranyl ion (U(VI)) is not extensively available in the reviewed literature, the chemical nature of this compound as a sulfophthalein dye provides a basis for predicting its potential to interact with metal ions. Sulfophthalein dyes are known to act as metallochromic indicators, which change color upon forming complexes with metal ions. google.comrsc.org This property stems from their molecular structure, which can form stable chelate complexes with various metal cations. google.comshivajichk.ac.in

A chelate is a complex formed when a central metal ion binds to two or more atoms of a single molecule, known as a ligand, forming a ring-like structure. shivajichk.ac.inwikipedia.org This process is called chelation. shivajichk.ac.inwikipedia.org The stability of these complexes is often enhanced compared to complexes with non-chelating ligands, an observation known as the chelate effect. wikipedia.org Sulfophthalein derivatives can be chemically modified to create selective metallochromic indicators that exhibit distinct color changes with specific metal ions, such as copper (Cu), nickel (Ni), and cadmium (Cd). google.com The formation of these very stable, undissociated complexes is the principle behind their use in the complexometric analysis of metals. google.com

Studies on related sulfophthalein compounds, such as 5,5′-dibromo-o-cresolsulfonphthalein, have investigated their association with various cations, reinforcing the understanding that this class of dyes participates in ion-association processes. lp.edu.ua Comparative studies have also been conducted on the solvent extraction of mixed-ligand complexes of metal cations with various sulfophthalein dyes, further establishing the interaction between this class of compounds and metals. tandfonline.com

Given this established behavior of the sulfophthalein chemical class, it is plausible that this compound could form coordination complexes with metal ions. The interaction would likely involve the functional groups on the this compound molecule acting as ligands, donating lone pairs of electrons to form coordinate bonds with a metal ion. wikipedia.org However, without specific experimental data on the interaction between this compound and U(VI), any such interaction remains theoretical. The coordination chemistry of the uranyl ion is complex and has been studied extensively with various other organic molecules, particularly peptides and proteins, but not specifically with this compound in the reviewed sources. unl.edursc.orgresearchgate.net

Table 2: General Principles of Sulfophthalein-Metal Ion Interactions

Principle Description Relevance to this compound Reference
Metallochromism A phenomenon where a substance changes color in the presence of metal ions due to complex formation. As a sulfophthalein dye, it is part of a class known for this property. rsc.org
Chelation The formation of a ring-like complex between a ligand and a central metal ion. The molecular structure of sulfophthaleins is suitable for acting as a chelating agent. google.comshivajichk.ac.inwikipedia.org
Complexometric Analysis Use of complex-forming reactions for the quantitative analysis of metal ions. Modified sulfophthaleins are used as indicators for metals like Cu, Ni, and Cd. google.com
Ion Association General interaction and formation of associates between ionic species in solution. Related sulfophthalein compounds are known to associate with cations. lp.edu.ua

Physiological and Pathophysiological Modulators of Dibromosulphthalein Disposition

Chronobiological Variations in Hepatic Transport (e.g., Circadian Rhythms)

The hepatic transport of dibromosulphthalein is subject to chronobiological variations, demonstrating the influence of the body's internal clock on liver function. clevelandclinic.orgskybrary.aero In unanesthetized, freely moving rats, which exhibit a natural circadian rhythm in bile flow, the maximal biliary transport of DBSP shows significant diurnal changes. portlandpress.com Studies have revealed that the biliary transport maximum for DBSP is approximately 25% higher at midnight, a period of high bile flow, compared to noon when bile flow is lower. researchgate.net This variation occurs even though the maximal biliary concentration of the compound does not significantly change. researchgate.net Furthermore, the distribution volume of DBSP was observed to be 21% greater during the night, while the primary hepatic clearance constant remained unchanged. researchgate.net These findings highlight that the time of day is a critical determinant in the biliary excretion of cholephilic dyes like DBSP. portlandpress.com The molecular basis for these rhythms involves complex transcriptional-translational feedback loops of clock genes that regulate various physiological processes, including metabolism and transport. mdpi.comnih.gov

Impact of Nutritional State on Hepatic Clearance (e.g., Starvation)

The nutritional state of an individual can significantly impact the hepatic clearance of this compound. sci-hub.ru Research has shown that starvation, in particular, alters the disposition of this compound. portlandpress.com In studies involving rats, a 48-hour period of starvation was found to change both the primary hepatic clearance constant and the biliary excretion of DBSP. portlandpress.comresearchgate.net During starvation, the body undergoes a series of metabolic adaptations, initially depleting glycogen (B147801) stores before turning to fat reserves and eventually muscle protein for energy. wikipedia.org This shift in metabolic state affects various aspects of liver function. youtube.com While the precise mechanisms are complex, it is clear that the nutritional condition is an important variable influencing the hepatic handling of DBSP. portlandpress.com

Influence of Anesthesia on Hepatic Transport Processes

Anesthesia can have a notable impact on the hepatic transport of this compound. portlandpress.com The use of anesthetic agents, a common practice in many experimental studies, can alter the pharmacokinetic variables of drugs and other compounds. orphananesthesia.eu Specifically, pentobarbital (B6593769) anesthesia has been shown to decrease both the maximal biliary concentration and the maximal biliary excretion rate of DBSP. portlandpress.comresearchgate.net However, it is interesting to note that the primary hepatic clearance constant of the compound does not appear to be affected by pentobarbital. portlandpress.comresearchgate.net Anesthetics can also influence hepatic blood flow, which is a critical factor in the liver's ability to clear substances from the blood. openanesthesia.orgkoreamed.org Therefore, the use of anesthesia must be carefully considered when studying the hepatic disposition of compounds like DBSP, as it can introduce significant confounding variables. portlandpress.com

Alterations in Hepatic Transport Capacity in Specific Conditions (e.g., Pregnancy)

Pregnancy is a physiological state that induces significant alterations in maternal physiology, including profound changes in hepatic function that affect the disposition of various substances. frontiersin.org During pregnancy, there is a known effect on bile secretory function, with experimental studies in pregnant rodents consistently showing a reduced maximal transport capacity of organic anions in the liver. cambridge.org This includes a significantly decreased biliary excretion of compounds like this compound. cambridge.org These changes are thought to be related to the high levels of hormones such as estrogen and progesterone, which can interfere with the liver's ability to transport bile acids and other organic anions. icpcare.orgresearchgate.net The altered hepatic transport capacity during pregnancy is a crucial consideration in understanding the disposition of cholephilic compounds. cambridge.org

Effects of Liver Disease Models on this compound Transport (e.g., Hyperbilirubinemic Rats)

Animal models of liver disease, such as hyperbilirubinemic rats, have been instrumental in elucidating the mechanisms of hepatic transport and the effects of liver dysfunction on this process. nih.govplos.org In Eisai hyperbilirubinemic rats (EHBR), a mutant strain with conjugated hyperbilirubinemia, the hepatobiliary transport of organic anions like this compound is remarkably impaired. nih.gov Specifically, the transport rate of DBSP across the bile canalicular membrane is severely reduced in these rats. nih.gov Similarly, TR- mutant rats, which have an autosomal recessive mutation, exhibit a severely impaired hepatobiliary secretion of organic anions, including DBSP. nih.govresearchgate.net These models demonstrate that the primary defect lies in the secretion from the hepatocyte into the bile, as the uptake of organic anions from the plasma into the liver remains normal. capes.gov.br The study of these models has been crucial in understanding the role of specific transport proteins, such as the multidrug resistance-associated protein 2 (Mrp2), in the biliary excretion of DBSP. nih.gov

Data Tables

Table 1: Chronobiological Variations in this compound (DBSP) Hepatic Transport in Rats

ParameterMidnight (High Bile Flow)Noon (Low Bile Flow)Percentage Change
Biliary Transport Maximum HigherLower~25% higher at midnight researchgate.net
Maximal Biliary Concentration Not significantly alteredNot significantly altered-
Distribution Volume IncreasedNormal21% increase at night researchgate.net
Primary Hepatic Clearance UnchangedUnchanged-

Table 2: Influence of Anesthesia and Starvation on this compound (DBSP) Hepatic Transport in Rats

ConditionEffect on Maximal Biliary ConcentrationEffect on Maximal Biliary Excretion RateEffect on Primary Hepatic Clearance Constant
Pentobarbital Anesthesia Decreased portlandpress.comresearchgate.netDecreased portlandpress.comresearchgate.netUnchanged portlandpress.comresearchgate.net
48-hour Starvation Altered portlandpress.comresearchgate.netAltered portlandpress.comresearchgate.netChanged portlandpress.comresearchgate.net

Methodological Frameworks in Dibromosulphthalein Research

In Vitro Cellular Models for Transport Studies (e.g., Isolated Hepatocytes)

In vitro cellular models, particularly isolated hepatocytes, have been pivotal in dissecting the specific transport mechanisms of Dibromosulphthalein at the cellular level. These models allow for the study of uptake and efflux processes in a controlled environment, free from the systemic complexities of a whole organism.

Research utilizing isolated rat hepatocytes has demonstrated that the transport of this compound is an active, carrier-mediated process. nih.gov Studies have indicated that the uptake of DBSP by these cells is dependent on temperature and sodium concentration, characteristic features of active transport systems. nih.gov Furthermore, the process is saturable, indicating the involvement of a finite number of transport proteins on the hepatocyte membrane. The investigation into the transport kinetics in isolated hepatocytes has provided valuable data on the affinity of the transporters for this compound and the maximum velocity of its transport.

These in vitro systems also allow for the examination of competitive inhibition, shedding light on the shared pathways with other organic anions. By introducing other compounds, researchers can determine if they compete with this compound for the same transport proteins, thus helping to characterize the specificity of the transporters involved.

Table 1: Characteristics of this compound Transport in Isolated Hepatocytes

Parameter Observation in Isolated Hepatocytes Implication
Temperature Dependence Transport is significantly reduced at lower temperatures. Suggests an energy-dependent active transport process.
Sodium Dependence Uptake is influenced by the concentration of sodium ions. Indicates the involvement of sodium-coupled co-transporters.
Saturability The rate of uptake plateaus at high concentrations of DBSP. Confirms carrier-mediated transport with a finite number of binding sites.

| Competitive Inhibition | Transport can be inhibited by other organic anions. | Suggests shared transport pathways with other compounds. |

Ex Vivo Organ Perfusion Systems (e.g., Isolated Perfused Liver)

To bridge the gap between in vitro cellular studies and in vivo animal models, ex vivo organ perfusion systems, such as the isolated perfused rat liver, have been employed. This methodology maintains the three-dimensional architecture and physiological function of the liver, allowing for a more integrated study of hepatic uptake, metabolism, and biliary excretion of this compound.

In studies with the closely related compound, sulfobromophthalein (B1203653) (BSP), the isolated perfused rat liver model has been instrumental in quantifying key pharmacokinetic parameters. nih.gov In this system, a liver is surgically removed and kept viable by perfusing it with an oxygenated, nutrient-rich solution. This compound can then be introduced into the perfusate, and its clearance from the perfusate and excretion into the bile can be monitored over time.

This model has demonstrated that bile flow and the biliary excretion of cholephilic dyes like BSP are dependent on the hepatic blood flow. nih.gov It allows for the determination of the elimination half-life, mean hepatic clearance, and mean intrinsic clearance, providing a comprehensive picture of the liver's ability to handle the compound. nih.gov The time course of hepatic concentration and the percentage of the dose excreted into the bile can also be precisely measured. nih.gov These findings in the isolated perfused liver model provide crucial information on the inherent capacity of the liver to eliminate this compound.

In Vivo Animal Models for Systemic Disposition Studies (e.g., Unanesthetized Rats)

In vivo animal models, particularly unanesthetized rats, are essential for understanding the systemic disposition of this compound in a whole, living organism. These models provide insights into the interplay between absorption, distribution, metabolism, and excretion (ADME) under physiological conditions.

Studies in freely moving, unanesthetized rats have revealed significant findings regarding the biliary excretion of this compound. nih.govnih.gov Research has shown that the maximal biliary transport of the compound is subject to circadian variations, with a 25% higher transport maximum at night compared to noon. nih.gov This highlights the importance of considering the time of day in experimental design. Furthermore, factors such as feeding conditions and the use of anesthetics have been shown to be important determinants of the biliary excretion of cholephilic dyes. nih.gov

Pharmacokinetic studies in rats with induced acute renal failure have demonstrated altered hepatic handling of this compound. In these models, the rate constants for hepatic uptake, efflux from the liver to plasma, and excretion into bile were all significantly decreased. nih.gov This indicates a link between renal function and the hepatic clearance of the compound.

Table 2: Factors Influencing Biliary Excretion of this compound in Unanesthetized Rats

Factor Effect on Biliary Excretion Reference
Circadian Rhythm 25% higher transport maximum at night compared to noon. nih.gov
Food Deprivation Alters the primary hepatic clearance constant and biliary excretion. nih.gov
Pentobarbital (B6593769) Anesthesia Decreases the maximal biliary concentration and excretion rate. nih.gov

| Acute Renal Failure | Decreases hepatic uptake, efflux, and biliary excretion rates. | nih.gov |

Analytical Quantification Methods in Biological Matrices (e.g., HPLC in related studies)

Accurate quantification of this compound and its potential metabolites in complex biological matrices such as plasma, bile, and tissue homogenates is crucial for pharmacokinetic and transport studies. High-Performance Liquid Chromatography (HPLC) is a widely used and robust analytical technique for this purpose.

For the closely related compound, bromosulfophthalein (BSP), a solvent-gradient HPLC method has been developed for its quantification in perfusate and bile samples from rat liver perfusion experiments. nih.gov This method demonstrates good sensitivity and specificity, allowing for the separation of the parent compound from its glutathione (B108866) conjugate. nih.gov Phenolphthalein is often used as an internal standard to ensure the accuracy and reproducibility of the assay. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Novel Dibromosulphthalein Transport Proteins

While the transport of this compound is known to be mediated by several hepatic transporters, ongoing research aims to identify and characterize additional proteins involved in its disposition. The complexity of hepatic transport suggests that other, yet unidentified, transporters may contribute to its uptake and efflux. The existence of alternative biliary secretion pathways for organic anions has been suggested, indicating that our understanding of DBSP transport is not yet complete. nih.gov

Key transporter families currently implicated in DBSP transport include:

Organic Anion Transporting Polypeptides (OATPs) : These influx transporters, located on the sinusoidal membrane of hepatocytes, are responsible for the uptake of a wide range of compounds from the blood, including DBSP. nih.govbioivt.com Specifically, OATP1B1 and OATP1B3 are major players in the hepatic uptake of many drugs and endogenous substances. nih.govnih.gov Studies have shown that DBSP can competitively inhibit the uptake of other OATP substrates, indicating a shared transport mechanism. nih.gov

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) : This efflux transporter, situated on the canalicular membrane, is crucial for the excretion of DBSP and other organic anions into the bile. nih.govnih.govpharmtox.nlscbt.com The function of MRP2 is a key determinant of the biliary clearance of DBSP. nih.govnih.gov Research in rat models with deficient Mrp2 has demonstrated the importance of this transporter in DBSP excretion and has also highlighted the role of compensatory transporters. nih.govsolvobiotech.com

Bilitranslocase : This plasma membrane protein is involved in the electrogenic transport of phthaleins and has been shown to be a common uptake system for both bromosulfophthalein (BSP) and DBSP. nih.gov

Future research will likely employ advanced techniques such as proteomics and genetic screening to identify novel proteins that interact with and transport DBSP. Understanding the full spectrum of transporters involved will provide a more comprehensive picture of its hepatic disposition.

Advancements in Understanding this compound Interaction Mechanisms at the Molecular Level

A deeper understanding of how this compound interacts with transport proteins at a molecular level is crucial for predicting its behavior and its effects on other substances. This involves characterizing the specific binding sites and the conformational changes that carrier proteins undergo during the transport process. nih.gov

Current research has begun to unravel these mechanisms. For instance, studies comparing the transport of BSP and DBSP have revealed differences in their affinity for carrier proteins, which may explain their different plasma disappearance rates. nih.gov It has been shown that while both share a common uptake mechanism, the higher affinity of BSP for the carrier protein bilitranslocase accounts for its faster clearance. nih.gov

Future research in this area will likely involve:

Site-directed mutagenesis and chimeric transporter studies : These techniques can pinpoint specific amino acid residues within transport proteins that are critical for DBSP binding and transport. nih.gov Such studies have already been instrumental in understanding the function of OATP1B1. nih.gov

Molecular modeling and simulation : Computational approaches can provide insights into the three-dimensional structure of transporter-DBSP complexes and the dynamics of their interaction. nih.gov

Confocal Raman spectroscopy : This technique can be used to investigate the dynamic interaction between molecules like DBSP and their biological targets at a single-molecule level. mdpi.com

These advanced methods will allow for a more precise characterization of the forces and structural features governing the interaction between DBSP and its transporters.

Development of this compound as a Probe for Specific Hepatic Transporter Function in vivo

The development of reliable in vivo probes is essential for assessing hepatic transporter function in both preclinical and clinical settings. snmjournals.orgnih.gov While other imaging agents like 99mTc-mebrofenin are being repurposed for this, DBSP also holds potential as a probe, particularly for investigating the function of transporters like MRP2. snmjournals.orgnih.govsnmjournals.org

The maximal biliary secretory rate of DBSP has been used as a measure of MRP2 function. nih.gov Studies in rats have shown that changes in DBSP excretion can reflect alterations in MRP2 activity induced by various factors. nih.gov For instance, the administration of ethinylestradiol was found to reduce the maximal biliary secretory rate of DBSP, indicating an impact on MRP2 function. nih.gov

Future development of DBSP as a specific in vivo probe would require:

Quantitative imaging techniques : Combining DBSP administration with advanced imaging modalities could allow for the non-invasive quantification of its hepatic uptake and biliary excretion, providing a direct measure of transporter activity. mdpi.com

Pharmacokinetic modeling : Sophisticated models are needed to interpret the in vivo data and translate it into quantitative measures of transporter function. snmjournals.orgmdpi.com Physiologically-based pharmacokinetic (PBPK) modeling, in particular, can integrate in vitro data to predict in vivo interactions. mdpi.comnih.gov

By refining these approaches, DBSP could become a valuable tool for phenotyping hepatic transporter function, which has significant implications for understanding liver disease and drug-induced liver injury. snmjournals.orgnih.gov

Implications for Drug-Drug Interactions and Pharmacokinetic Prediction

The interaction of drugs with hepatic transporters is a major cause of drug-drug interactions (DDIs). nih.govnih.goveuropa.eu As a substrate and inhibitor of key hepatic transporters, DBSP can be used to investigate and predict these interactions. Understanding how co-administered drugs affect the transport of DBSP can provide insights into their potential to cause DDIs. msdmanuals.com

The inhibition of OATP1B1 by a drug, for example, can lead to increased plasma concentrations of other drugs that are substrates of this transporter, potentially causing toxicity. mdpi.com Similarly, inhibition of MRP2 can impair the biliary excretion of drugs and their metabolites.

The use of DBSP in this context involves:

In vitro inhibition assays : These experiments can determine the potential of a new drug to inhibit DBSP transport, providing an early indication of its DDI potential. bioivt.com

In vivo interaction studies : Co-administering a new drug with DBSP in preclinical models can assess its impact on DBSP pharmacokinetics, offering a more integrated view of the interaction. nih.gov For example, the influence of bile salts on the hepatic transport of DBSP has been studied to understand these complex interactions. nih.gov

Predictive modeling : Data from in vitro and in vivo studies with DBSP can be used to develop and refine PBPK models that predict DDIs in humans. nih.govddi-predictor.org These models can simulate the effects of transporter-mediated interactions on drug exposure and help to guide clinical trial design and drug labeling. nih.goveuropa.eu

The ability to predict DDIs is crucial for ensuring drug safety and efficacy. nih.govmsdmanuals.com Continued research with DBSP will contribute to the development of more accurate predictive tools and a better understanding of the complex interplay between drugs and hepatic transporters.

Q & A

Q. What steps mitigate biases in DBSP studies caused by non-standardized experimental diets?

  • Methodological Answer : Control diets using pair-fed cohorts to eliminate caloric intake variability. Analyze fecal and plasma metabolites via LC-MS to detect confounding compounds. Reference toxicological profiles (e.g., methylnaphthalenes) for diet-related interference patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromosulphthalein
Reactant of Route 2
Dibromosulphthalein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.